Cas no 1268334-77-5 (2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride)
2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride
- 2-methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride
- Benzenesulfonyl chloride, 2-methyl-5-(2-methyl-5-oxazolyl)-
- 2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride
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- MDL: MFCD18447675
- Inchi: 1S/C11H10ClNO3S/c1-7-3-4-9(5-11(7)17(12,14)15)10-6-13-8(2)16-10/h3-6H,1-2H3
- InChI Key: OLILLWFJVMQMQU-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC(C2OC(C)=NC=2)=CC=C1C
2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B451860-100mg |
2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride |
1268334-77-5 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B451860-500mg |
2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride |
1268334-77-5 | 500mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B451860-1g |
2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride |
1268334-77-5 | 1g |
$ 340.00 | 2022-06-07 | ||
| abcr | AB294504-250 mg |
2-Methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride; 95% |
1268334-77-5 | 250 mg |
€168.30 | 2023-07-20 | ||
| abcr | AB294504-1 g |
2-Methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride; 95% |
1268334-77-5 | 1 g |
€230.10 | 2023-07-20 | ||
| abcr | AB294504-5 g |
2-Methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride; 95% |
1268334-77-5 | 5 g |
€749.60 | 2023-07-20 | ||
| Chemenu | CM492038-1g |
2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonylchloride |
1268334-77-5 | 97% | 1g |
$173 | 2024-08-02 | |
| Chemenu | CM492038-5g |
2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonylchloride |
1268334-77-5 | 97% | 5g |
$472 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1250274-1g |
2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride |
1268334-77-5 | 95% | 1g |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1250274-5g |
2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride |
1268334-77-5 | 95% | 5g |
$650 | 2024-06-06 |
2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride Suppliers
2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride
Research Brief on 2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride (CAS: 1268334-77-5): Recent Advances and Applications
2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride (CAS: 1268334-77-5) is a sulfonyl chloride derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique oxazole and sulfonyl chloride functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and protease-targeting therapeutics. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic applications, mechanistic insights, and therapeutic potential.
The synthesis of 2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel one-pot synthesis route that reduces the number of purification steps while maintaining high enantiomeric purity. The compound's sulfonyl chloride moiety is particularly reactive, making it a valuable building block for the introduction of sulfonamide groups into larger molecular frameworks. This reactivity has been exploited in the development of covalent inhibitors targeting cysteine residues in proteins, a strategy that has shown promise in oncology and infectious disease research.
In terms of biological applications, 2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride has been utilized as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. A 2024 preclinical study reported in Bioorganic & Medicinal Chemistry Letters described its use in creating a series of potent BTK inhibitors with improved pharmacokinetic properties. The oxazole ring in the compound contributes to enhanced binding affinity and selectivity, addressing some of the off-target effects observed in earlier-generation inhibitors. Additionally, its application in PROTAC (Proteolysis Targeting Chimera) technology has been explored, where it serves as a linker between target-binding and E3 ligase-recruiting moieties.
The compound's mechanism of action has been further elucidated through structural biology studies. X-ray crystallography data published in early 2024 revealed that derivatives of 2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride form specific hydrogen bond interactions with conserved residues in the ATP-binding pocket of various kinases. These findings have informed the design of next-generation kinase inhibitors with reduced toxicity profiles. Moreover, computational modeling studies have predicted favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for compounds derived from this scaffold, suggesting good oral bioavailability potential.
Recent safety and toxicity evaluations of 2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride and its derivatives have provided important insights for clinical translation. A 2023 toxicology assessment published in Chemical Research in Toxicology indicated that while the parent compound shows moderate reactivity, properly designed derivatives exhibit acceptable safety profiles in animal models. Structure-activity relationship (SAR) studies have identified key modifications that reduce off-target reactivity while maintaining therapeutic efficacy, addressing one of the major challenges in sulfonyl chloride-based drug development.
Looking forward, the applications of 2-Methyl-5-(2-methyloxazol-5-yl)benzene-1-sulfonyl Chloride appear poised for expansion. Emerging research suggests its potential in targeted protein degradation strategies beyond PROTACs, including molecular glues and hydrophobic tagging approaches. Furthermore, its utility in chemical biology probes for studying sulfenylation in cellular signaling pathways is being actively investigated. As synthetic methodologies continue to advance and our understanding of its biological interactions deepens, this compound is likely to remain an important tool in medicinal chemistry and drug discovery efforts.
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